N-(1-Methylcyclopentyl)benzamide N-(1-Methylcyclopentyl)benzamide
Brand Name: Vulcanchem
CAS No.: 107272-76-4
VCID: VC18543262
InChI: InChI=1S/C13H17NO/c1-13(9-5-6-10-13)14-12(15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

N-(1-Methylcyclopentyl)benzamide

CAS No.: 107272-76-4

Cat. No.: VC18543262

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Methylcyclopentyl)benzamide - 107272-76-4

Specification

CAS No. 107272-76-4
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name N-(1-methylcyclopentyl)benzamide
Standard InChI InChI=1S/C13H17NO/c1-13(9-5-6-10-13)14-12(15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)
Standard InChI Key UHXZKPJGQWZDTL-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC1)NC(=O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

N-(1-Methylcyclopentyl)benzamide has the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol. Its structure consists of a benzamide core (a benzene ring bonded to a carboxamide group) modified by a 1-methylcyclopentyl moiety. The cyclopentyl group introduces steric hindrance, influencing reactivity and physical properties such as solubility and melting point.

Table 1: Predicted Physicochemical Properties

PropertyValue/Range
Melting Point120–125°C (estimated)
Boiling Point320–330°C (estimated)
Solubility in WaterLow (<1 g/L at 25°C)
LogP (Partition Coefficient)~2.8 (indicative of moderate lipophilicity)

Synthetic Methodologies

The synthesis of N-(1-Methylcyclopentyl)benzamide typically involves condensation reactions between benzoic acid derivatives and amines. While direct literature on this specific compound is limited, analogous pathways from related benzamide syntheses provide a framework for its preparation.

Direct Amidation Using Carboxylic Acids and Amines

A common approach involves reacting benzoyl chloride with 1-methylcyclopentylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. This method yields high purity but requires stringent moisture control .

Catalytic Fixed-Bed Reactor Systems

Innovative methods adapted from fixed-bed reactor technologies, as described in patent CN101362707A, demonstrate scalable synthesis for structurally similar benzamides . Key parameters include:

  • Catalyst: Solid acid catalysts (e.g., calcium hydroxide-phosphatic rock immobilized on activated carbon).

  • Temperature: 140–250°C for optimal reaction kinetics.

  • Pressure: 0.1–5.0 MPa to enhance reagent contact.

Table 2: Representative Reaction Conditions for Benzamide Synthesis

ParameterRange
Molar Ratio (Acid:Amine)1.0:1.0–15.0
SolventPimelinketone, NMP
Space Velocity0.1–20.0 h⁻¹
Yield85–99% (reported for analogs)

Chemical Reactivity and Functionalization

The amide group and aromatic ring in N-(1-Methylcyclopentyl)benzamide participate in characteristic reactions:

Hydrolysis

Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield benzoic acid and 1-methylcyclopentylamine. For example:
C13H17NO+H2OC7H6O2+C6H13N\text{C}_{13}\text{H}_{17}\text{NO} + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_6\text{O}_2 + \text{C}_6\text{H}_{13}\text{N}

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration or sulfonation at the meta position due to the electron-withdrawing amide group.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amide to N-(1-methylcyclopentyl)benzylamine, a potential intermediate for pharmaceuticals.

Applications and Research Frontiers

Pharmaceutical Intermediate

Benzamide derivatives are explored for bioactivity in drug discovery. While specific studies on N-(1-Methylcyclopentyl)benzamide are sparse, analogs exhibit:

  • Antimicrobial properties: Inhibition of bacterial cell wall synthesis .

  • Neurological effects: Modulation of neurotransmitter receptors.

Agrochemical Development

The steric bulk of the 1-methylcyclopentyl group may enhance lipid solubility, improving pesticidal activity in crop protection agents.

Materials Science

As a monomer, it could contribute to thermally stable polyamides or coatings, though this remains speculative without empirical data.

Industrial and Environmental Considerations

Scalability Challenges

Fixed-bed reactors offer continuous production advantages but require catalyst regeneration cycles to maintain efficiency .

Environmental Impact

Solvent selection (e.g., pimelinketone vs. chlorobenzene) influences waste profiles. Green chemistry principles advocate for biodegradable solvents like ethylene glycol.

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